molecular formula C19H19FN4O2S B2538910 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one CAS No. 2034429-38-2

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one

Cat. No.: B2538910
CAS No.: 2034429-38-2
M. Wt: 386.45
InChI Key: DHWNXNDQVAUJBC-UHFFFAOYSA-N
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Description

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture strategically incorporates two privileged pharmacophores: a 5-fluoropyrimidine ring and a 1H-indole system, linked through a piperidine-containing chain. The 5-fluoropyrimidine moiety is a well-established scaffold known for its ability to interact with the ATP-binding pockets of various kinase targets, as demonstrated in published research on selective TYK2 inhibitors . Simultaneously, the indole ring system is a common structure in bioactive molecules, often contributing to key interactions with diverse biological targets. This specific combination suggests potential for this compound to be investigated as a modulator of key cell signaling pathways, including the JAK/STAT pathway, which is critical in immune-mediated diseases and oncology research . Researchers can utilize this compound as a chemical probe to study enzyme kinetics, perform high-throughput screening for target identification, or as a lead structure for the design and synthesis of novel therapeutic agents. Its application is primarily in biochemical and cellular assays to elucidate mechanisms of signal transduction and to evaluate potency and selectivity against a panel of protein kinases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-13-8-22-19(23-9-13)26-14-4-3-7-24(11-14)18(25)12-27-17-10-21-16-6-2-1-5-15(16)17/h1-2,5-6,8-10,14,21H,3-4,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWNXNDQVAUJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and indole intermediates, followed by their coupling through a piperidine linker. Common synthetic routes may involve:

    Formation of Fluoropyrimidine Intermediate: This step often involves the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions.

    Synthesis of Indole Intermediate: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or other cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluoropyrimidine and indole intermediates via a piperidine linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the indole group can engage in various biochemical interactions. The piperidine linker provides flexibility and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing its piperidine-ethanone core, fluoropyrimidine/heterocyclic substituents, or indole-derived groups. Key examples include:

Analog with Dimethylpyrimidine Substituent

Compound : 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one (CAS: 2034524-95-1)

  • Structural Difference : Replaces the 5-fluoropyrimidin-2-yl group with a 2,6-dimethylpyrimidin-4-yl group.
  • However, methyl groups may enhance lipophilicity and membrane permeability .
  • Molecular Formula : C₂₁H₂₄N₄O₂S
  • Molecular Weight : 396.51 g/mol

Pyrrolo[2,3-d]pyrimidine Derivatives

Compound: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (Example 18 in )

  • Structural Difference : Replaces the fluoropyrimidinyl-piperidine group with a pyrrolo[2,3-d]pyrimidine-linked indoline.
  • Impact : The pyrrolopyrimidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The 64% synthetic yield () suggests robust coupling methodologies applicable to the target compound’s synthesis .

Piperidin-1-yl Ethanone Analgesic

Compound: 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one ()

  • Structural Difference: Incorporates a dimethylamino-methyl group and trifluorophenyl substituent.
  • Impact: Demonstrated potent analgesic activity (EC₅₀ = 12 nM), highlighting the pharmacological relevance of fluorinated piperidine-ethanone scaffolds. The trifluorophenyl group may enhance blood-brain barrier penetration compared to indole-sulfanyl groups .

Pyrimidoindol-one Derivatives

Compound : 3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ()

  • Structural Difference : Replaces the fluoropyrimidinyloxy group with a pyrimidoindol-one system.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₂₀FN₃O₂S* ~393.45 5-Fluoropyrimidin-2-yloxy, indole-sulfanyl High electronegativity, moderate logP
2034524-95-1 () C₂₁H₂₄N₄O₂S 396.51 2,6-Dimethylpyrimidin-4-yloxy Increased lipophilicity
Example 18 () C₂₃H₂₀F₂N₆O 446.44 Pyrrolo[2,3-d]pyrimidine, fluoropyridinyl Kinase inhibition potential
Analgesic Derivative () C₂₃H₂₇F₃N₂O₃ 460.47 Trifluorophenyl, dimethylamino-methyl CNS activity (EC₅₀ = 12 nM)
Pyrimidoindol-one () C₂₅H₂₀N₆O₄S 524.53 Nitrophenyl, pyrimidoindol-one Polar, prodrug potential

*Estimated based on structural analysis.

Research Findings and Mechanistic Insights

  • Synthetic Feasibility: The target compound’s synthesis likely employs nucleophilic substitution (e.g., coupling piperidine with fluoropyrimidine) or Mitsunobu reactions, as seen in (64% yield for a similar coupling) .
  • Structure-Activity Relationship (SAR) :
    • Fluorine substituents (e.g., 5-fluoropyrimidine) improve metabolic stability and target binding via halogen bonds .
    • Indole-sulfanyl groups may enhance selectivity for serotoninergic or kinase targets compared to phenyl or pyridyl analogs .
  • Physicochemical Properties: Computational models (e.g., ) suggest fluorinated piperidine-ethanones exhibit favorable logP (2–3) and oral bioavailability, though indole-sulfanyl groups may reduce solubility .

Biological Activity

The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorinated pyrimidine moiety, a piperidine ring, and an indole derivative, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H16FN3O2SC_{15}H_{16}FN_{3}O_{2}S, with a molecular weight of 321.4 g/mol. Its structure combines several functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆FN₃O₂S
Molecular Weight321.4 g/mol
CAS Number2034275-18-6

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Receptor Interactions : The piperidine moiety is known to interact with neurotransmitter receptors, including histamine H3 and sigma-1 receptors, potentially influencing neurochemical pathways related to cognition and mood regulation.
  • Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition may lead to enhanced cholinergic signaling, beneficial in conditions like Alzheimer's disease.
  • Cellular Effects : The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties . It may alter cellular signaling pathways and gene expression, contributing to its cytotoxic effects.

Pharmacological Studies

Several studies have investigated the pharmacological profiles of similar compounds and their derivatives:

  • Antinociceptive Activity : Research on piperidine derivatives indicates potential analgesic effects through modulation of pain pathways.
  • Cytotoxicity : In vitro studies have demonstrated that related compounds can selectively induce cell death in tumor cells while sparing normal cells, indicating a therapeutic window for cancer treatments .

Study 1: Antidepressant Activity

A study on similar fluorinated piperidine derivatives found significant binding affinity for the serotonin receptor subtypes implicated in mood disorders. The incorporation of fluorine was shown to enhance receptor selectivity and potency .

Study 2: Anticancer Potential

In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one?

  • Methodology :

  • Step 1 : Start with functionalizing piperidine at the 3-position via nucleophilic substitution with 5-fluoropyrimidin-2-yloxy groups. This requires activating the pyrimidine ring with a leaving group (e.g., chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduce the indole-3-sulfanyl moiety via thiol-alkylation. Use a protected indole (e.g., Boc-indole) to avoid side reactions. Deprotect under acidic conditions (e.g., TFA) to yield the final compound .
  • Validation : Monitor reactions using TLC and LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR spectroscopy be optimized to characterize the stereochemistry of the piperidine ring in this compound?

  • Methodology :

  • Step 1 : Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO or CDCl₃. Focus on splitting patterns of protons adjacent to the piperidine oxygen and fluoropyrimidine groups to infer ring conformation .
  • Step 2 : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations between the indole H-2 proton and piperidine H-4 proton can confirm spatial proximity .
  • Reference Data : Compare chemical shifts with structurally similar compounds (e.g., A1AVY in , which shares a piperazine-sulfonylindole core) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluoropyrimidine-containing analogs?

  • Methodology :

  • Step 1 : Perform dose-response assays under standardized conditions (e.g., pH, temperature) to eliminate environmental variability. Use a reference compound (e.g., A1IZ9 in , which has a fluoropyrimidine-pyrroloimidazole scaffold) as a positive control .
  • Step 2 : Analyze off-target effects via kinome-wide profiling or proteomics. For example, describes assays using ammonium acetate buffer (pH 6.5) for HPLC-based purity checks, which can identify impurities contributing to inconsistent activity .
  • Data Interpretation : Apply multivariate analysis to distinguish structure-activity relationships (SAR) from assay artifacts .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodology :

  • Step 1 : Generate a 3D structure using crystallographic data from analogs (e.g., A1III in , which has a pyridinone-piperidine scaffold). Use software like Schrödinger Maestro for energy minimization .
  • Step 2 : Perform molecular docking against kinase domains (e.g., EGFR or Aurora kinases). Validate using binding free energy calculations (MM-GBSA) and compare with experimental IC₅₀ values from kinase inhibition assays .
  • Limitations : Address discrepancies between predicted and observed affinities by adjusting protonation states of the indole sulfanyl group .

Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). demonstrates successful crystallization of a thiopyrano-pyrimidinone analog using similar methods .
  • Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELX and refine with Olex2.
  • Key Parameters : Analyze torsion angles between the piperidine and indole moieties to assess planarity. Compare with related structures (e.g., ’s dihydroindole derivatives) to identify steric constraints .

Experimental Design & Troubleshooting

Q. How to mitigate decomposition during long-term storage of this compound?

  • Methodology :

  • Step 1 : Store under inert atmosphere (argon) at -20°C in amber vials. Avoid moisture by adding molecular sieves .
  • Step 2 : Regularly assess stability via HPLC (C18 column, acetonitrile/water mobile phase). ’s buffer system (pH 6.5) is optimal for detecting degradation products .
  • Troubleshooting : If decomposition occurs, repurify via preparative HPLC or recrystallization .

Safety & Handling

Q. What are the critical safety precautions for handling the indole-3-sulfanyl moiety?

  • Methodology :

  • Step 1 : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. highlights respiratory risks; work in a fume hood .
  • Step 2 : Neutralize waste with 10% sodium bicarbonate before disposal. Follow protocols in for spills (e.g., absorb with vermiculite) .

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